1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Brand Name: Vulcanchem
CAS No.: 1223950-01-3
VCID: VC5176286
InChI: InChI=1S/C22H22N2OS/c1-16-9-8-12-18(15-16)19-21(26)24(20(25)17-10-4-2-5-11-17)22(23-19)13-6-3-7-14-22/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3
SMILES: CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=CC=C4
Molecular Formula: C22H22N2OS
Molecular Weight: 362.49

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

CAS No.: 1223950-01-3

Cat. No.: VC5176286

Molecular Formula: C22H22N2OS

Molecular Weight: 362.49

* For research use only. Not for human or veterinary use.

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione - 1223950-01-3

Specification

CAS No. 1223950-01-3
Molecular Formula C22H22N2OS
Molecular Weight 362.49
IUPAC Name [2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone
Standard InChI InChI=1S/C22H22N2OS/c1-16-9-8-12-18(15-16)19-21(26)24(20(25)17-10-4-2-5-11-17)22(23-19)13-6-3-7-14-22/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3
Standard InChI Key OVAVNRJUKWYAQF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=CC=C4

Introduction

Spirocyclic compounds, including diazaspiro derivatives, have garnered significant attention due to their unique structural features and potential biological activities. The compound 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a member of the diazaspiro family, characterized by its spiro junction between a cyclohexane ring and a diazacyclic system. This article explores the synthesis, characterization, and potential applications of this compound.

Key Features

  • Spirocyclic Core: The spiro [4.5] decane framework provides rigidity and three-dimensionality.

  • Thione Group: The sulfur atom contributes to electron density and may enhance reactivity toward nucleophiles.

  • Substituents: The benzoyl and methylphenyl groups influence lipophilicity and steric properties.

PropertyValue/Description
Molecular WeightApprox. 350–400 g/mol (estimated)
SolubilityLikely soluble in organic solvents like DMSO or chloroform
Functional GroupsBenzoyl, methylphenyl, thione

Synthetic Route

The synthesis of this compound likely involves:

  • Formation of the spirocyclic core via cyclization reactions.

  • Introduction of the benzoyl group through acylation using benzoyl chloride or an equivalent reagent.

  • Incorporation of the thione group by thiation of a precursor ketone or lactam.

A general synthetic scheme could include:

  • Base-catalyzed cyclization of an amine with a diketone or lactam.

  • Thiation using Lawesson's reagent or phosphorus pentasulfide.

Characterization

The characterization of this compound can be achieved through standard analytical techniques:

Spectroscopic Analysis

  • NMR (1H and 13C): To identify chemical shifts corresponding to aromatic protons, spiro carbons, and thione functionality.

  • IR Spectroscopy: To confirm the presence of C=S (thione) stretching vibrations (~1200–1300 cm⁻¹).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

Example Data Table

TechniqueObserved Peaks/Values
IR (cm⁻¹)~1200–1300 (C=S), ~1600 (C=O)
1H NMR (ppm)~7.0–8.0 (aromatic), ~2.5–3.5 (methyl)
13C NMR (ppm)~180 (C=S), ~130–140 (aromatic carbons)

Pharmaceutical Relevance

Spirocyclic compounds with thione groups are known for:

  • Antimicrobial activity: Sulfur-containing groups may disrupt microbial enzymes.

  • Anticancer properties: Spiro frameworks can interact with DNA or proteins.

Material Science

The rigid structure of such compounds may find use in:

  • Molecular scaffolds for supramolecular chemistry.

  • Precursors for polymer synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator